molecular formula C21H20NO3P B12900683 N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide CAS No. 90304-98-6

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide

Katalognummer: B12900683
CAS-Nummer: 90304-98-6
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: QEYNMKRAIOJCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide is an organic compound that features a diphenylphosphoryl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-((Diphenylphosphoryl)methyl)-4-methoxybenzamide: shares similarities with other diphenylphosphoryl-containing compounds such as diphenylphosphine oxides and diphenylphosphine derivatives.

    N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: These compounds have similar structural features and are used in similar applications.

Uniqueness

  • The presence of the 4-methoxybenzamide moiety in this compound provides unique chemical properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other diphenylphosphoryl compounds.

Eigenschaften

CAS-Nummer

90304-98-6

Molekularformel

C21H20NO3P

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-(diphenylphosphorylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C21H20NO3P/c1-25-18-14-12-17(13-15-18)21(23)22-16-26(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,23)

InChI-Schlüssel

QEYNMKRAIOJCTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.